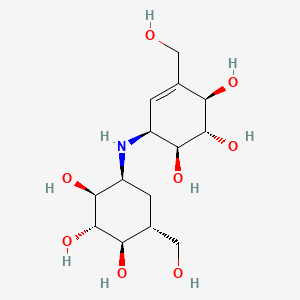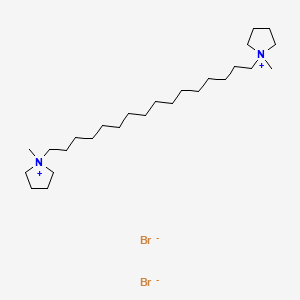
1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide is a quaternary ammonium salt that is the dibromide salt of 1,1'-hexadecane-1,16-diylbis(1-methylpyrrolidinium). It is a quaternary ammonium salt and an organic bromide salt. It contains a 1,1'-hexadecane-1,16-diylbis(1-methylpyrrolidinium).
Scientific Research Applications
Thermodynamic Properties and Modeling
1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide, as part of the pyrrolidinium-based ionic liquids family, contributes significantly to the study of thermodynamic properties in binary mixtures. For instance, a study on 1-butyl-1-methylpyrrolidinium dicyanamide ionic liquid and various molecular solvents highlights the impact of solvent structure on liquid-liquid equilibrium and enthalpies of mixing. This research enhances our understanding of complex ILs-based systems for various applications, including energy storage and chemical processes (Paduszyński et al., 2015).
Catalytic Applications
The compound demonstrates catalytic efficiency in chemical reactions. For instance, pyridinium-based dicationic ionic liquids, a category to which 1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide belongs, have been utilized as catalysts for efficient and selective dehydration of fructose to 5-hydroxymethylfurfural. This showcases its potential in biofuel-related applications (Chinnappan et al., 2014).
Flame-Retarding Additive in Lithium-Ion Batteries
Research indicates that pyrrolidinium-based ionic liquids, including compounds similar to 1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide, can be used as flame-retarding additives in lithium-ion batteries. This application significantly improves the safety and thermal stability of these batteries, a crucial factor in consumer electronics and electric vehicles (Bae et al., 2013).
Green Solvent for Ethanol Extraction
The ionic liquid's structure is beneficial in the extraction of ethanol from mixtures with heptane and hexane, demonstrating its potential as a green solvent in separation processes. This application underscores the importance of such compounds in environmentally friendly chemical processes (González et al., 2013).
Liquid Crystalline Phases in Water and Ionic Liquids
Studies on surfactant-like ionic liquids, which include compounds structurally similar to 1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide, have revealed interesting liquid crystalline phase behaviors in both water and room temperature ionic liquids. Such studies contribute to the development of new materials with specialized properties (Zhao et al., 2010).
properties
CAS RN |
201849-42-5 |
|---|---|
Product Name |
1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide |
Molecular Formula |
C26H54Br2N2 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
1-methyl-1-[16-(1-methylpyrrolidin-1-ium-1-yl)hexadecyl]pyrrolidin-1-ium;dibromide |
InChI |
InChI=1S/C26H54N2.2BrH/c1-27(23-17-18-24-27)21-15-13-11-9-7-5-3-4-6-8-10-12-14-16-22-28(2)25-19-20-26-28;;/h3-26H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
REEOVGYMIOKMOS-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1)CCCCCCCCCCCCCCCC[N+]2(CCCC2)C.[Br-].[Br-] |
Canonical SMILES |
C[N+]1(CCCC1)CCCCCCCCCCCCCCCC[N+]2(CCCC2)C.[Br-].[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



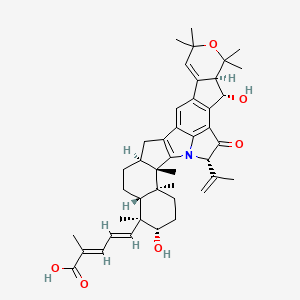
![6-Methoxy-1,1-dioxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1246616.png)
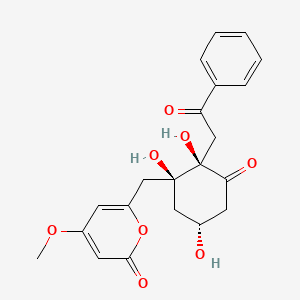
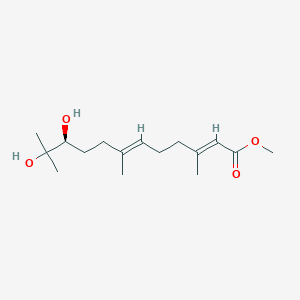
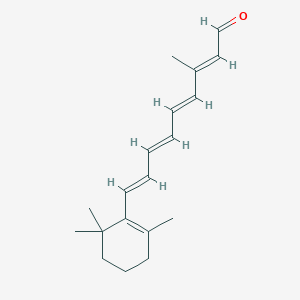
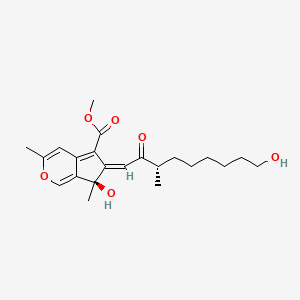
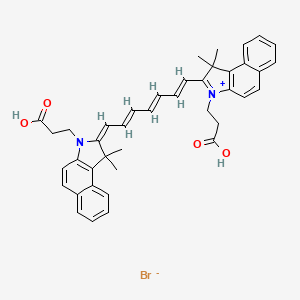
![(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1246622.png)
![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1246624.png)
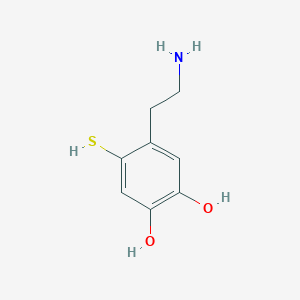
![[(2R,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1246626.png)
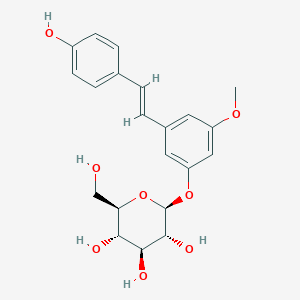
![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2R,3R)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1246634.png)
